
7,8-Dihydropteridine
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Overview
Description
7,8-Dihydropteridine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Functions and Mechanisms
7,8-Dihydropteridine serves as a substrate for several key enzymes, particularly dihydropteridine reductase. This enzyme is crucial for the regeneration of tetrahydrobiopterin (BH4), a cofactor involved in the synthesis of neurotransmitters such as dopamine and serotonin. The activity of dihydropteridine reductase has been extensively studied, revealing insights into its structure and function. For instance, it has been shown that the enzyme exhibits specific activity levels ranging from 300 to 400 units/mg protein in both rat and human samples .
Antimycobacterial Activity
Recent studies have highlighted the potential of this compound derivatives as antimycobacterial agents. A notable study identified 1-deaza-7,8-dihydropteridine compounds that exhibited significant activity against Mycobacterium tuberculosis. These findings suggest that modifications to the this compound structure can enhance its efficacy against resistant strains of bacteria .
Malaria Treatment
This compound derivatives are being explored as inhibitors of Plasmodium falciparum's 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (PfHPPK), an essential enzyme in the folate biosynthesis pathway of the malaria parasite. A recent study utilized a screening approach to identify compounds that bind competitively to PfHPPK, with promising results showing low micromolar IC50 values against drug-resistant strains . The development of HMDP-competitive inhibitors presents a novel strategy for malaria treatment.
Neurological Disorders
Deficiencies in dihydropteridine reductase lead to neurological disorders due to impaired neurotransmitter synthesis. Clinical cases have demonstrated that patients with atypical forms of dihydropteridine reductase deficiency respond positively to treatments involving tetrahydrobiopterin supplementation . This highlights the importance of this compound in therapeutic strategies for conditions such as phenylketonuria.
Cancer Therapy
Recent research has identified novel this compound-6(5H)-one-based compounds as potential DNA-PK inhibitors for cancer therapy. These compounds were developed using a scaffold-hopping strategy aimed at enhancing their anticancer properties . The inhibition of DNA-PK is significant due to its role in DNA repair mechanisms, making these derivatives promising candidates for further investigation.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Properties
CAS No. |
54947-25-0 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7,8-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1,3-4H,2H2,(H,7,9,10) |
InChI Key |
PRDGFSDICDDIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CN=CN=C2N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.